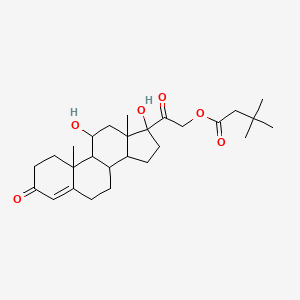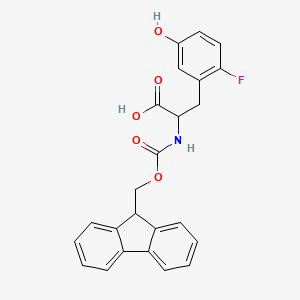
N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster etílico del ácido N-((4-(5-oxo-5H-dibenzo(a,d)ciclohepten-10-il)-1-piperazinil)carbonil)glicina es un compuesto orgánico complejo con una estructura única. Presenta un núcleo de dibenzo(a,d)ciclohepteno, un anillo de piperazina y una porción de éster etílico de glicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster etílico del ácido N-((4-(5-oxo-5H-dibenzo(a,d)ciclohepten-10-il)-1-piperazinil)carbonil)glicina normalmente implica varios pasos:
Formación del núcleo de dibenzo(a,d)ciclohepteno: Este paso implica la ciclación de precursores apropiados en condiciones ácidas o básicas para formar la estructura de dibenzo(a,d)ciclohepteno.
Adición del anillo de piperazina: El anillo de piperazina se introduce a través de reacciones de sustitución nucleófila, a menudo utilizando derivados de piperazina y grupos salientes adecuados.
Acoplamiento con el éster etílico de glicina: El paso final implica el acoplamiento del intermedio con el éster etílico de glicina utilizando agentes de acoplamiento de carbodiimida como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como N,N-diisopropiletilamina (DIPEA).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costes y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
El éster etílico del ácido N-((4-(5-oxo-5H-dibenzo(a,d)ciclohepten-10-il)-1-piperazinil)carbonil)glicina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que podría llevar a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) pueden convertir las cetonas en alcoholes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Derivados de piperazina, grupos salientes adecuados (por ejemplo, haluros)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química medicinal: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, especialmente en la orientación de trastornos neurológicos o cáncer.
Ciencia de los materiales: Sus propiedades estructurales pueden ser útiles en el desarrollo de nuevos materiales con propiedades electrónicas o mecánicas específicas.
Estudios biológicos: El compuesto se puede utilizar como sonda para estudiar diversos procesos biológicos, incluyendo interacciones enzimáticas y unión a receptores.
Mecanismo De Acción
El mecanismo de acción del éster etílico del ácido N-((4-(5-oxo-5H-dibenzo(a,d)ciclohepten-10-il)-1-piperazinil)carbonil)glicina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a cambios en las vías de señalización celular y las respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(5-oxo-5H-dibenzo(a,d)ciclohepten-10-il)-4-(3-piridinilcarbonil)piperazina
- 3-[4-(5-oxo-5H-dibenzo[a,d]ciclohepten-10-il)-piperazin-1-il]-ácido propiónico éster etílico
Unicidad
El éster etílico del ácido N-((4-(5-oxo-5H-dibenzo(a,d)ciclohepten-10-il)-1-piperazinil)carbonil)glicina es único debido a su combinación de un núcleo de dibenzo(a,d)ciclohepteno, un anillo de piperazina y una porción de éster etílico de glicina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
56972-96-4 |
|---|---|
Fórmula molecular |
C24H25N3O4 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
ethyl 2-[[4-(2-oxo-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazine-1-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-22(28)16-25-24(30)27-13-11-26(12-14-27)21-15-17-7-3-4-8-18(17)23(29)20-10-6-5-9-19(20)21/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) |
Clave InChI |
KMLQRYVFVJOFDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


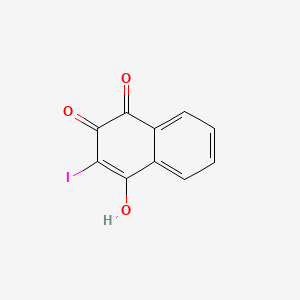


![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
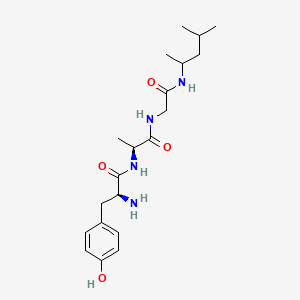
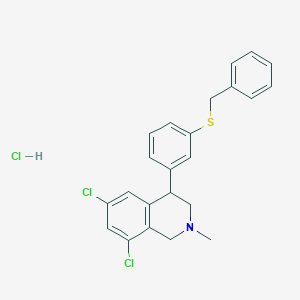

![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)

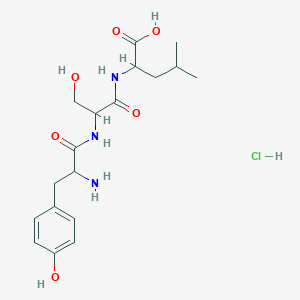
![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
